molecular formula C13H19NO B12576432 1-Cyclopropyl-1-(2-ethoxy-5-methylphenyl)methanamine CAS No. 535926-40-0

1-Cyclopropyl-1-(2-ethoxy-5-methylphenyl)methanamine

Cat. No.: B12576432
CAS No.: 535926-40-0
M. Wt: 205.30 g/mol
InChI Key: FWXMAROFUHBNEC-UHFFFAOYSA-N
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Description

1-Cyclopropyl-1-(2-ethoxy-5-methylphenyl)methanamine is an organic compound characterized by a cyclopropyl group attached to a methanamine moiety, which is further substituted with an ethoxy and a methyl group on the phenyl ring

Preparation Methods

The synthesis of 1-Cyclopropyl-1-(2-ethoxy-5-methylphenyl)methanamine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the cyclopropyl group: This can be achieved through the reaction of an appropriate alkene with a carbene precursor.

    Attachment of the phenyl ring: The cyclopropyl group is then attached to a phenyl ring substituted with ethoxy and methyl groups through a Friedel-Crafts alkylation reaction.

    Introduction of the methanamine group:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.

Chemical Reactions Analysis

1-Cyclopropyl-1-(2-ethoxy-5-methylphenyl)methanamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, converting the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, especially at the methanamine group, where halides or other nucleophiles can replace the amine group under appropriate conditions.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Cyclopropyl-1-(2-ethoxy-5-methylphenyl)methanamine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Cyclopropyl-1-(2-ethoxy-5-methylphenyl)methanamine involves its interaction with specific molecular targets and pathways. The cyclopropyl group provides rigidity to the molecule, which can influence its binding affinity to biological targets. The methanamine group can interact with various receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

1-Cyclopropyl-1-(2-ethoxy-5-methylphenyl)methanamine can be compared with other similar compounds, such as:

    1-Cyclopropyl-1-(2-methoxyphenyl)methanamine: This compound has a methoxy group instead of an ethoxy group, which can influence its chemical reactivity and biological activity.

    1-Cyclopropyl-1-(6-methyl-2-pyridinyl)methanamine: The presence of a pyridinyl ring instead of a phenyl ring can significantly alter its properties and applications.

    1-Cyclopropyl-1-(3-methyl-2-pyridinyl)methanamine: Similar to the previous compound but with a different substitution pattern on the pyridinyl ring.

Properties

CAS No.

535926-40-0

Molecular Formula

C13H19NO

Molecular Weight

205.30 g/mol

IUPAC Name

cyclopropyl-(2-ethoxy-5-methylphenyl)methanamine

InChI

InChI=1S/C13H19NO/c1-3-15-12-7-4-9(2)8-11(12)13(14)10-5-6-10/h4,7-8,10,13H,3,5-6,14H2,1-2H3

InChI Key

FWXMAROFUHBNEC-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)C)C(C2CC2)N

Origin of Product

United States

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